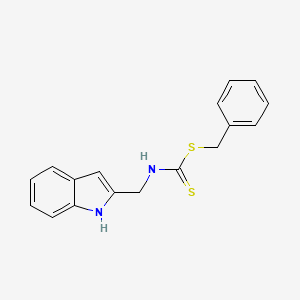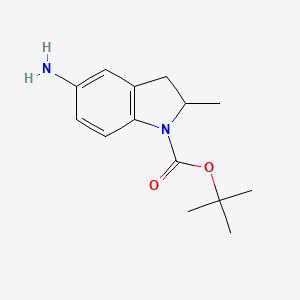![molecular formula C24H29N7O B10853185 1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one](/img/structure/B10853185.png)
1,4-Dibutyl-3-{6-[2-(1H-tetrazol-5-yl)-phenyl]-pyridin-3-ylmethyl}-1,3-dihydro-imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-52892 is a monoclonal antibody used in scientific research, particularly in the study of transforming growth factor beta 1 (TGFβ1). This compound is a mouse monoclonal immunoglobulin G1 kappa antibody that targets TGFβ1, a cytokine involved in various cellular processes, including cell growth, differentiation, and immune response .
Preparation Methods
The preparation of SC-52892 involves the following steps:
Synthetic Routes and Reaction Conditions: The antibody is produced using hybridoma technology, where mouse myeloma cells are fused with spleen cells from a mouse immunized with human TGFβ1. The resulting hybridoma cells are cultured, and the monoclonal antibody is harvested from the culture supernatant.
Industrial Production Methods: Industrial production of SC-52892 involves large-scale cell culture bioreactors. The hybridoma cells are grown in these bioreactors under controlled conditions to ensure optimal antibody production. .
Chemical Reactions Analysis
SC-52892, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can be involved in the following interactions:
Binding Reactions: SC-52892 specifically binds to TGFβ1, forming an antibody-antigen complex. This binding can be analyzed using techniques such as enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR).
Common Reagents and Conditions: The binding reactions typically occur under physiological conditions (pH 7.4, 37°C) in buffered solutions such as phosphate-buffered saline (PBS).
Major Products Formed: The primary product of the binding reaction is the antibody-antigen complex, which can be detected and quantified using various immunoassays
Scientific Research Applications
SC-52892 has several scientific research applications:
Chemistry: Used in the study of protein-protein interactions and the characterization of TGFβ1.
Biology: Employed in cell signaling studies to understand the role of TGFβ1 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Utilized in preclinical research to investigate the therapeutic potential of targeting TGFβ1 in diseases such as cancer, fibrosis, and autoimmune disorders.
Industry: Applied in the development of diagnostic assays and therapeutic antibodies targeting TGFβ1
Mechanism of Action
SC-52892 exerts its effects by specifically binding to TGFβ1, thereby neutralizing its activity. TGFβ1 is a cytokine that plays a crucial role in regulating cell growth, differentiation, and immune response. By binding to TGFβ1, SC-52892 inhibits its interaction with TGFβ receptors, preventing downstream signaling pathways that mediate cellular responses. This mechanism of action makes SC-52892 a valuable tool in studying TGFβ1-related pathways and developing therapeutic strategies targeting TGFβ1 .
Comparison with Similar Compounds
SC-52892 can be compared with other monoclonal antibodies targeting TGFβ1, such as:
SC-130348: Another monoclonal antibody targeting TGFβ1, used in similar research applications.
SC-146: A monoclonal antibody targeting TGFβ2, which shares structural similarities with TGFβ1 but has distinct biological functions.
SC-147: A monoclonal antibody targeting TGFβ3, another member of the TGFβ family with unique roles in cellular processes.
SC-52892 is unique in its specificity for TGFβ1 and its application in various research fields, making it a valuable tool for studying TGFβ1-related pathways and developing therapeutic strategies .
Properties
Molecular Formula |
C24H29N7O |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1,4-dibutyl-3-[[6-[2-(2H-tetrazol-5-yl)phenyl]pyridin-3-yl]methyl]imidazol-2-one |
InChI |
InChI=1S/C24H29N7O/c1-3-5-9-19-17-30(14-6-4-2)24(32)31(19)16-18-12-13-22(25-15-18)20-10-7-8-11-21(20)23-26-28-29-27-23/h7-8,10-13,15,17H,3-6,9,14,16H2,1-2H3,(H,26,27,28,29) |
InChI Key |
MIKRUZGZQMVMAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN(C(=O)N1CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[[2-[[2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10853111.png)
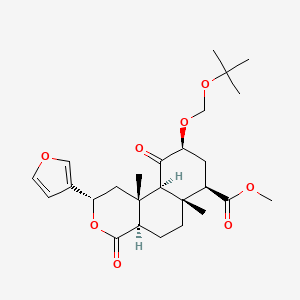
![potassium;3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenolate](/img/structure/B10853120.png)
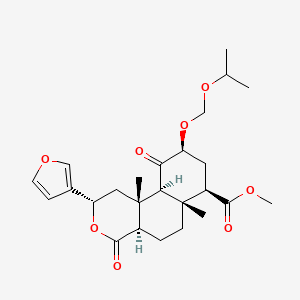
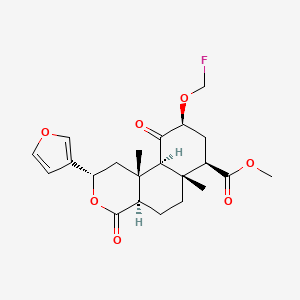
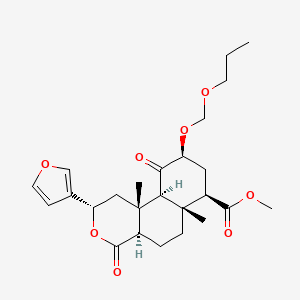
![(2S)-6-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853132.png)
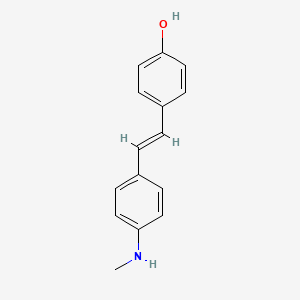
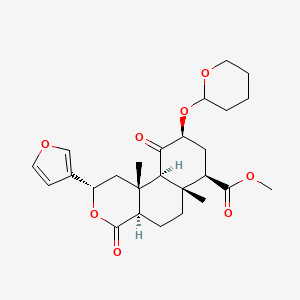
![methyl 2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B10853144.png)
![3-[4-[2-[N-(2-Benzoxazolyl)-N-methylamino]ethoxy]phenyl]-2-ethoxypropanoic acid](/img/structure/B10853145.png)
![N-((S)-1-((S)-1-(4-(3-(dimethylamino)propoxy)benzyl)pyrrolidin-3-ylamino)-4-methyl-1-oxopentan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B10853152.png)
